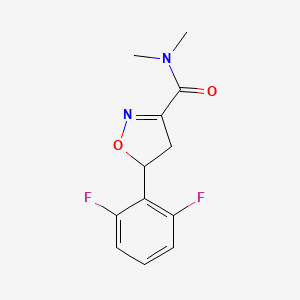
5-(2,6-Difluorophenyl)-N,N-dimethyl-4,5-dihydroisoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,6-Difluorophenyl)-N,N-dimethyl-4,5-dihydroisoxazole-3-carboxamide is a synthetic organic compound characterized by the presence of a difluorophenyl group and a dihydroisoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Difluorophenyl)-N,N-dimethyl-4,5-dihydroisoxazole-3-carboxamide typically involves the reaction of 2,6-difluoroaniline with nitrilotriacetic acid in the presence of triphenylphosphite as a coupling reagent . This reaction leads to the formation of the desired carboxamide compound through an intramolecular cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,6-Difluorophenyl)-N,N-dimethyl-4,5-dihydroisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
5-(2,6-Difluorophenyl)-N,N-dimethyl-4,5-dihydroisoxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(2,6-Difluorophenyl)-N,N-dimethyl-4,5-dihydroisoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to stabilize the inactive state of sodium channels, thereby modulating ion channel activity . This mechanism is particularly relevant in the context of its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,6-Difluorophenyl)-3,5-dioxo-1-piperazine-N-(2,6-difluorophenyl)acetamide
- 2,6-Difluorophenylacetic acid
- 2,6-Difluorobenzenesulfonamide
Uniqueness
5-(2,6-Difluorophenyl)-N,N-dimethyl-4,5-dihydroisoxazole-3-carboxamide is unique due to its specific structural features, such as the dihydroisoxazole ring and the difluorophenyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H12F2N2O2 |
|---|---|
Poids moléculaire |
254.23 g/mol |
Nom IUPAC |
5-(2,6-difluorophenyl)-N,N-dimethyl-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C12H12F2N2O2/c1-16(2)12(17)9-6-10(18-15-9)11-7(13)4-3-5-8(11)14/h3-5,10H,6H2,1-2H3 |
Clé InChI |
QGDHHMJMYURFLO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=NOC(C1)C2=C(C=CC=C2F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~,N~6~-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide](/img/structure/B12517525.png)
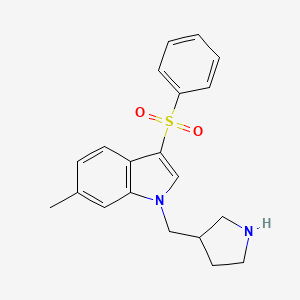
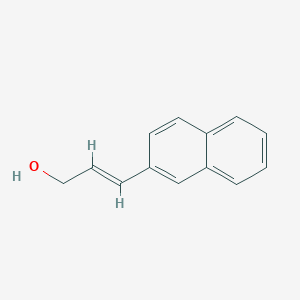
![N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine](/img/structure/B12517530.png)
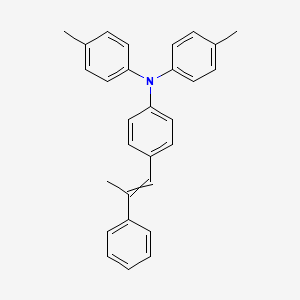
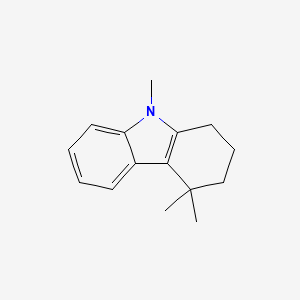
![Silane, (1,1-dimethylethyl)dimethyl[[1-(1-pentynyl)-5-hexenyl]oxy]-](/img/structure/B12517547.png)
![Phosphine, diphenyl[4-(triphenylsilyl)phenyl]-](/img/structure/B12517549.png)
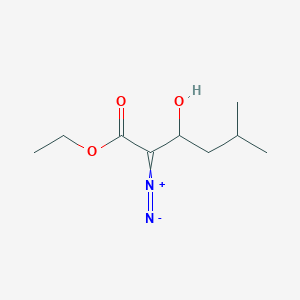
![Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl-](/img/structure/B12517561.png)
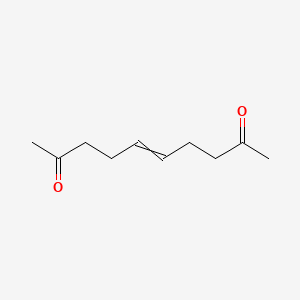
![2-Naphthalenecarboxamide, N-[4-(aminocarbonyl)phenyl]-6-cyano-](/img/structure/B12517568.png)
![1-Chloro-4-[(4-chlorobutyl)peroxy]butane](/img/structure/B12517576.png)
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane](/img/structure/B12517582.png)
